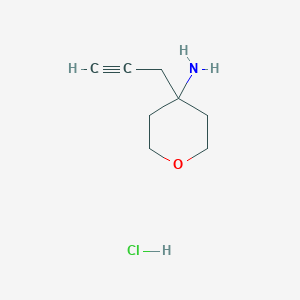

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H13NO·HCl. It is a derivative of oxane, featuring a prop-2-yn-1-yl group and an amine group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with oxane, which is functionalized at the fourth position.

Alkylation: The oxane derivative undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.

Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the fourth position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amine derivatives with different oxidation states.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Such as oxides and hydroxylated compounds.

Reduced Derivatives: Including primary and secondary amines.

Substituted Derivatives: Various substituted amines and other functionalized compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride can be categorized into several key areas:

-

Medicinal Chemistry :

- Anticancer Research : The compound has shown potential in inducing apoptosis in glioblastoma cells, making it a candidate for developing novel cancer therapies. A study demonstrated that it activates mitochondrial pathways leading to cell death, providing a basis for further exploration in oncology.

- Anti-inflammatory Studies : Research involving animal models has indicated that this compound can reduce inflammation, evidenced by decreased paw edema in Wistar rats. The mechanism involves stabilization of lysosomal membranes and modulation of cytokine expression, suggesting its utility in treating inflammatory disorders.

-

Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of various organic molecules, including those used in pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, enhancing its value as a building block for more complex compounds.

-

Biological Studies :

- Due to its structural similarity to biologically active molecules, this compound is utilized in studies examining enzyme inhibition and receptor binding. These studies contribute to understanding the molecular mechanisms underlying various biological processes.

In Vitro Study on Anticancer Activity

A notable study evaluated the effects of 4-(Prop-2-yn-1-yloxy) on glioblastoma cells. The results indicated significant apoptosis induction through mitochondrial pathways, highlighting the potential for developing novel therapies targeting glioblastoma using this compound.

In Vivo Anti-inflammatory Study

Research involving Wistar rats demonstrated that administration of the compound resulted in reduced paw edema, indicating efficacy in reducing inflammation through stabilization of lysosomal membranes and modulation of cytokine expression.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioblastoma cells | |

| Anti-inflammatory | Reduces paw edema in Wistar rats | |

| Enzyme Inhibition | Modulates enzyme activity through receptor interaction |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form derivatives | Mild to moderate conditions |

| Oxidation | Can be oxidized to form N-Oxides | Using agents like hydrogen peroxide |

| Reduction | Can be reduced to corresponding alcohols | Using lithium aluminum hydride |

Mecanismo De Acción

The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride: Similar structure but different substitution pattern.

N-(Prop-2-yn-1-yl)oxan-4-amine: Lacks the hydrochloride salt form.

2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride: Contains a prop-2-en-1-yl group instead of prop-2-yn-1-yl.

Uniqueness

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the prop-2-yn-1-yl group and the amine group at the fourth position of oxane makes it a versatile compound for various applications .

Actividad Biológica

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with an oxane derivative.

- Alkylation : The oxane is alkylated with propargyl bromide in the presence of a base (e.g., potassium carbonate).

- Amination : The intermediate undergoes amination to introduce the amine group.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to undergo UV light-induced covalent modification of biological targets. This mechanism allows it to interact with nucleophilic sites in proteins and DNA, potentially leading to inhibition of cellular processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that various derivatives demonstrate significant antimicrobial activity against standard pathogens . The specific antimicrobial efficacy of this compound requires further investigation through in vitro assays.

Anticancer Potential

The compound's interaction with cellular components suggests potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modifying mutant p53 proteins, which are crucial in cancer progression . This restoration of p53 function could enhance its ability to bind DNA and regulate cell cycle processes.

Case Studies and Research Findings

A series of studies have evaluated the biological effects of compounds related to this compound:

- Molecular Docking Studies : Molecular docking has been utilized to predict the binding affinity of this compound with various biological targets, indicating promising interactions that warrant further exploration .

- In Vitro Assays : In vitro assays have been conducted to assess the compound's anticancer activity using cell lines. Results showed varying degrees of cytotoxicity, suggesting that structural modifications could enhance its efficacy .

- Pharmacological Applications : The compound has been investigated as a building block for synthesizing more complex organic molecules, emphasizing its role in medicinal chemistry and drug development.

Comparison with Similar Compounds

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Prop-2-yn-1-yl)oxan-4-amine HCl | Alkyne derivative | Antimicrobial, Anticancer |

| 1-(Oxan-4-yl)prop-2-yn-1-ammonium HCl | Similar structure | Limited studies available |

| N-(Prop-2-yn-1-yloxy)oxanamine | Lacks hydrochloride form | Antimicrobial potential |

Propiedades

IUPAC Name |

4-prop-2-ynyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(9)4-6-10-7-5-8;/h1H,3-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNHIQZUFANTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.